4-Chloroquinoline-6-carbonitrile
Overview
Description
4-Chloroquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H5ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science. The presence of a chloro group and a nitrile group on the quinoline ring makes it a versatile intermediate in organic synthesis.
Scientific Research Applications
4-Chloroquinoline-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their potential as therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
Target of Action
Quinoline derivatives are known to have a wide range of biological targets, including growth and transcription factors, cell cycle regulators, apoptosis and stress response regulators .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to affect numerous physiological substrates and pathways, including those involved in growth, transcription, cell cycle, apoptosis, and stress response .
Pharmacokinetics
Quinoline derivatives are known for their long duration of action, with a half-life of 20-60 days .
Result of Action
Quinoline derivatives are known to have a wide range of biological effects, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .
Action Environment
Biochemical Analysis
Biochemical Properties
4-Chloroquinoline-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in DNA synthesis, such as DNA gyrase and topoisomerase IV . These interactions lead to the disruption of bacterial DNA replication, making this compound a potential antimicrobial agent. Additionally, it can bind to proteins involved in cell signaling pathways, affecting cellular communication and function.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms . This compound can also modulate the expression of genes involved in apoptosis, leading to programmed cell death in certain cell types. Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the energy production and utilization within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For instance, by binding to DNA gyrase and topoisomerase IV, it prevents the proper unwinding and replication of bacterial DNA . This inhibition results in the accumulation of DNA breaks and ultimately leads to bacterial cell death. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that continuous exposure to this compound can result in sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dosage does not proportionally enhance the therapeutic outcome but instead increases the risk of toxic side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in its metabolism. For example, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting the overall metabolic flux and metabolite levels within the cell. The compound’s metabolism can also influence its pharmacokinetics and bioavailability, determining its efficacy and safety in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by efflux pumps and other transport proteins . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to penetrate biological membranes and reach its target sites.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it interacts with DNA and nuclear proteins, or to the mitochondria, where it affects mitochondrial function and energy production. The subcellular localization of this compound can influence its efficacy and specificity in targeting particular cellular processes and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroquinoline-6-carbonitrile typically involves the reaction of 4-chloroaniline with malononitrile in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including cyclization and dehydration, to form the quinoline ring system. The reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloroquinoline-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline-6-carboxylic acid.
Reduction: 4-Chloroquinoline-6-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 4-Chloroquinoline-6-carbonitrile, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
4-Chloroquinoline: A simpler derivative with similar chemical properties but lacking the nitrile group.
Uniqueness
This compound is unique due to the presence of both a chloro and a nitrile group on the quinoline ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in the synthesis of various biologically active compounds.
Properties
IUPAC Name |
4-chloroquinoline-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-9-3-4-13-10-2-1-7(6-12)5-8(9)10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRGXIDFVYOCLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608059 | |
Record name | 4-Chloroquinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219763-83-4 | |
Record name | 4-Chloroquinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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